Endosulfan

描述

属性

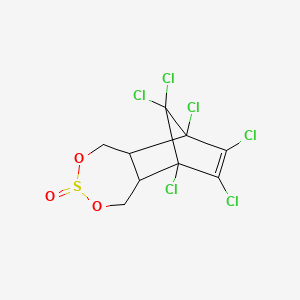

IUPAC Name |

1,9,10,11,12,12-hexachloro-4,6-dioxa-5λ4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYMFSUJUZBWLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl6O3S | |

| Record name | ENDOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3350 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ENDOSULFAN (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0742 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020560 | |

| Record name | Endosulfan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Endosulfan appears as a brown or colorless crystalline solid with a pungent odor. More dense than water and nearly insoluble in water. Toxic by inhalation, skin absorption, or ingestion. Used as a pesticide, fungicide or herbicide., Brown crystals with a slight, sulfur dioxide odor. [insecticide] [Note: Technical product is a tan, waxy, isomer mixture.]; [NIOSH], PURE COLOURLESS CRYSTALS. TECHNICAL: BROWN FLAKES WITH CHARACTERISTIC ODOUR., Brown crystals with a slight, sulfur dioxide odor., Brown crystals with a slight, sulfur dioxide odor. [insecticide] [Note: Technical product is a tan, waxy, isomer mixture.] | |

| Record name | ENDOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3350 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Endosulfan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/234 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ENDOSULFAN (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0742 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ENDOSULFAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/139 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Endosulfan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0251.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), 106 °C at 0.7 mm Hg (with partial decomposition), decomposes, Decomposes | |

| Record name | ENDOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3350 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ENDOSULFAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/390 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ENDOSULFAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/139 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Endosulfan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0251.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), Solubility at 22 °C and a pH 7.2 in tap water; alpha-Endosulfan: 0.15 mg/l., Solubility at 22 °C and a pH 7.2 in tap water; beta-Endosulfan: 0.06 mg/l., Sol in xylene, kerosene, chloroform, acetone, and alcohol, In ethyl acetate 200, dichloromethane 200, toluene 200, ethanol 65, hexane 24 (all in g/L, 20 °C), In water, alpha-form = 0.32:, beta-form = 0.33 mg/L at 22 °C, In water, 0.53 mg/L at 25 °C /alpha-endosulfan/; 0.28 mg/L at 25 °C /beta-endosulfan/, Solubility in water: none, 0.00001% | |

| Record name | ENDOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3350 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ENDOSULFAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/390 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ENDOSULFAN (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0742 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Endosulfan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0251.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.745 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.745 at 20 °C, 1.7 g/cm³, 1.74 | |

| Record name | ENDOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3350 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ENDOSULFAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/390 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ENDOSULFAN (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0742 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ENDOSULFAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/139 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Endosulfan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0251.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

1e-05 mmHg at 77 °F (EPA, 1998), 0.00001 [mmHg], VP: 6.2X10-6 mm Hg at 20 °C, 1.73X10-7 at 25 °C, Vapor pressure, Pa at 80 °C: 1.2, 0.00001 mmHg, (77 °F): 0.00001 mmHg | |

| Record name | ENDOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3350 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Endosulfan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/234 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ENDOSULFAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/390 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ENDOSULFAN (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0742 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ENDOSULFAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/139 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Endosulfan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0251.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Technical endosulfan according to The Food and Agricultural Organization specifications must contain 94% endosulfan as the active ingredient and impurities may not exceed 2% endosulfan alcohol and 1% endosulfan ether. | |

| Record name | ENDOSULFAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/390 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Brown crystals ... [Note: Technical product is a tan, waxy, isomer mixture]. | |

CAS No. |

115-29-7 | |

| Record name | ENDOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3350 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Endosulfan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Endosulfan [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Endosulfan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Endosulfan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENDOSULFAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/390 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ENDOSULFAN (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0742 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ENDOSULFAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/139 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

158 to 212 °F Range of values given is for a mixture of isomers (a isomer 228.7 °F; b isomer 415.9 °F). (EPA, 1998), 106 °C (pure), MP: 70-100 °C; stable toward dil mineral acids; hydrolyzed rapidly by alkalies; commercial product is a mixture of alpha-isomer, MP: 108-110 °C, and beta-isomer, MP: 208-210 °C /Technical/, 106 °C (pure), 70-100 °C (technical), 223 °F | |

| Record name | ENDOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3350 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ENDOSULFAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/390 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ENDOSULFAN (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0742 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ENDOSULFAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/139 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Endosulfan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0251.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Alpha- and Beta-Endosulfan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the two isomers of the organochlorine insecticide endosulfan: alpha-endosulfan and beta-endosulfan. Technical-grade this compound is a mixture of these two diastereoisomers, typically in a ratio of 7:3 (α:β), along with impurities and degradation products.[1][2][3] Understanding the distinct properties of each isomer is crucial for assessing their environmental fate, toxicity, and for the development of analytical methods.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of alpha- and beta-endosulfan, providing a clear comparison of their quantitative data.

| Property | Alpha-Endosulfan | Beta-Endosulfan |

| Molecular Formula | C₉H₆Cl₆O₃S | C₉H₆Cl₆O₃S |

| Molecular Weight | 406.9 g/mol | 406.93 g/mol |

| CAS Registry Number | 959-98-8 | 33213-65-9 |

| Physical State | Brown or colorless crystalline solid | Brown crystals |

| Melting Point | 108-110 °C (226-230 °F)[4] | 208-210 °C (406-410 °F)[5] |

| Vapor Pressure | 8.3 mPa at 20 °C[6] | 0.00000072 mmHg |

| Water Solubility | 0.32 mg/L at 22 °C[7] | 0.33 mg/L at 22 °C[7] |

| Octanol-Water Partition Coefficient (log Kow) | 4.65 (HPLC method)[1] | 4.34 (HPLC method)[1] |

| Henry's Law Constant | 1.1 Pa m³/mol at 20 °C | 0.2 Pa m³/mol at 20 °C |

Isomeric Relationship and Environmental Transformation

Alpha-endosulfan is the more thermodynamically stable of the two isomers. Consequently, beta-endosulfan can irreversibly convert to the alpha form, although this transformation is slow.[8] Both isomers undergo environmental degradation to form the persistent metabolite, this compound sulfate.

Experimental Methodologies

Detailed, step-by-step experimental protocols for the determination of all physicochemical properties are extensive and beyond the scope of this guide. However, the following outlines the principles of the methods commonly cited in the literature for key parameters.

Determination of Octanol-Water Partition Coefficient (log Kow)

The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is a key parameter in assessing its potential for bioaccumulation.

High-Performance Liquid Chromatography (HPLC) Method:

As referenced in the literature, a common method for determining the log Kow of this compound isomers is through HPLC.[1] This method is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its known log Kow value.

-

Principle: A stationary phase (e.g., C18-coated silica) and a mobile phase (e.g., a mixture of water and an organic solvent like methanol or acetonitrile) are used. The analyte is injected into the mobile phase. Substances with higher lipophilicity will have a stronger affinity for the nonpolar stationary phase and thus a longer retention time.

-

Procedure Outline:

-

A series of standard compounds with known log Kow values are injected into the HPLC system to create a calibration curve of retention time versus log Kow.

-

A solution of the this compound isomer is then injected under the same chromatographic conditions.

-

The retention time of the isomer is measured.

-

The log Kow of the this compound isomer is determined by interpolating its retention time on the calibration curve.

-

Determination of Vapor Pressure

Vapor pressure is a critical property for assessing the volatility of a pesticide and its potential for long-range atmospheric transport.

Gas Saturation Method:

The gas saturation method is a suitable technique for determining the vapor pressure of substances with low volatility like this compound.

-

Principle: A carrier gas (e.g., nitrogen or argon) is passed at a known flow rate through or over the surface of the test substance, which is maintained at a constant temperature. The gas becomes saturated with the vapor of the substance. The amount of substance transported by the gas is then determined.

-

Procedure Outline:

-

A known quantity of the this compound isomer is placed in a thermostatically controlled saturation column.

-

A slow, steady stream of an inert carrier gas is passed through the column for a measured period.

-

The vapor-saturated gas is passed through a trap (e.g., a sorbent tube or a cold trap) to collect the this compound.

-

The amount of this compound collected in the trap is quantified using a suitable analytical technique, such as gas chromatography.

-

The vapor pressure is calculated from the mass of the substance collected, the volume of the carrier gas passed through the column, and the temperature.

-

Analytical Workflow for this compound Isomers

The analysis of alpha- and beta-endosulfan in environmental and biological matrices typically involves extraction, cleanup, and instrumental analysis. Gas chromatography is a widely used technique for the separation and quantification of these isomers.

Disclaimer: This document is intended for informational purposes for a technical audience. The provided experimental methodologies are outlines of the principles and not detailed protocols. Researchers should consult specific, validated analytical methods and standards for conducting laboratory work.

References

- 1. chm.pops.int [chm.pops.int]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. pops.int [pops.int]

- 4. alpha-Endosulfan | C9H6Cl6O3S | CID 12309460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. beta-Endosulfan - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Alpha-endosulfan [sitem.herts.ac.uk]

- 7. subhapuri.wordpress.com [subhapuri.wordpress.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

Endosulfan's Mechanism of Action on GABA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endosulfan, a legacy organochlorine insecticide, exerts its potent neurotoxicity primarily through the disruption of inhibitory neurotransmission mediated by the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound's action on GABA-A receptors. It consolidates quantitative data from key studies, details relevant experimental protocols, and presents visual representations of the signaling pathways and experimental workflows. The information herein is intended to serve as a comprehensive resource for researchers in toxicology, neuropharmacology, and drug development.

Introduction

This compound is a broad-spectrum insecticide and acaricide that has been used extensively in agriculture.[1] Despite its effectiveness, its high acute toxicity, potential for bioaccumulation, and role as an endocrine disruptor have led to a global ban on its use under the Stockholm Convention.[1] The primary mechanism of this compound's neurotoxicity is its interaction with the GABA-A receptor, the principal ligand-gated chloride channel in the central nervous system (CNS) responsible for fast inhibitory neurotransmission.[1][2]

This guide will explore the specifics of this interaction, from the molecular binding site to the physiological consequences.

The GABA-A Receptor: A Primer

The GABA-A receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit, arranged around a central chloride (Cl⁻) permeable pore.[3][4] The binding of the neurotransmitter GABA to its recognition sites on the receptor triggers a conformational change, opening the channel and allowing the influx of Cl⁻ ions.[4] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus mediating an inhibitory effect.[4] The GABA-A receptor complex also possesses several allosteric modulatory sites that are targets for various drugs, including benzodiazepines, barbiturates, and neurosteroids.[5][6][7]

This compound's Interaction with the GABA-A Receptor

This compound acts as a non-competitive antagonist of the GABA-A receptor.[8] This means that it does not bind to the same site as GABA but rather to a distinct site within the receptor complex, thereby preventing the normal physiological response to GABA.

The Binding Site: The Chloride Channel Pore

Experimental evidence strongly indicates that this compound binds within the chloride ion channel pore of the GABA-A receptor.[8] This site is often referred to as the picrotoxin or convulsant binding site, as it is also the target for other channel-blocking convulsants.[9] The binding of this compound to this site physically obstructs the flow of chloride ions, even when GABA is bound to its receptor.[8] This blockade of the inhibitory signal leads to a state of neuronal hyperexcitability, manifesting as tremors, ataxia, and convulsions, which are the classic signs of acute this compound poisoning.[10]

Isomer-Specific Toxicity

Technical grade this compound is a mixture of two stereoisomers, α-endosulfan and β-endosulfan, typically in a 7:3 ratio. The α-isomer is significantly more toxic than the β-isomer.[10] This difference in toxicity is reflected in their interaction with the GABA-A receptor, with α-endosulfan exhibiting a higher affinity for the receptor's chloride channel. This compound sulfate, a major metabolite of this compound, is comparable in toxicity to the α-isomer.[10]

Quantitative Data on this compound's aCTION

The following tables summarize the quantitative data on the inhibitory effects of this compound on GABA-A receptors from key in vitro studies.

Table 1: Inhibitory Potency (IC₅₀) of α-Endosulfan on Recombinant Human GABA-A Receptors

| Receptor Subtype Composition | IC₅₀ (nM) | Reference |

| β3 Homooligomer | 0.5 - 2.4 | [10] |

| α1β3γ2 | 16 - 33 | [10] |

| Native Receptor (Human Brain) | 7.3 | [10] |

Data from Ratra et al. (2001) using [³H]EBOB displacement assay.[10]

Table 2: Inhibitory Potency (IC₅₀) of this compound Isomers on [³⁵S]TBPS Binding in Mouse Brain Microsacs

| Compound | IC₅₀ (nM) | Reference |

| α-Endosulfan | 33 | Cole and Casida (1986) |

| β-Endosulfan | 1,100 | Cole and Casida (1986) |

| This compound sulfate | 26 | Cole and Casida (1986) |

Experimental Protocols

Radioligand Binding Assay: [³⁵S]TBPS Displacement

This protocol is adapted from the methodology described by Cole and Casida (1986) to determine the potency of this compound isomers in displacing the radioligand [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS) from the convulsant binding site on the GABA-A receptor in mouse brain microsacs.

-

Membrane Preparation: Homogenize mouse brains in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the crude membrane fraction. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous inhibitors.

-

Assay Incubation: Incubate the washed membrane preparation with a fixed concentration of [³⁵S]TBPS (e.g., 2 nM) and varying concentrations of this compound isomers (or other test compounds) in a final volume of assay buffer.

-

Separation of Bound and Free Ligand: After incubation to equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³⁵S]TBPS (IC₅₀ value) by non-linear regression analysis of the competition binding data.

Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol describes a general method for assessing the effect of this compound on GABA-A receptor function using the Xenopus oocyte expression system.

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate. Inject the oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression on the plasma membrane.

-

Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

GABA Application: Apply a known concentration of GABA to the oocyte to elicit a chloride current. The amplitude of this current is a measure of GABA-A receptor activity.

-

This compound Application: Co-apply this compound with GABA to determine its effect on the GABA-induced current. A reduction in the current amplitude indicates an antagonistic effect.

-

Data Analysis: Measure the peak amplitude of the GABA-induced currents in the presence and absence of different concentrations of this compound. Construct a concentration-response curve to determine the IC₅₀ of this compound for the inhibition of the GABA-A receptor-mediated current.

Visualizations

Signaling Pathway of GABA-A Receptor and Disruption by this compound

References

- 1. Regional modification of [(3)H]Ethynylbicycloorthobenzoate binding in mouse brain GABA(A) receptor by this compound, fipronil, and avermectin B(1a) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gaba receptor insecticide non-competitive antagonists may bind at allosteric modulator sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular biology of the GABA(A) receptor: functional domains implicated by mutational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 6. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABAA receptor: Positive and negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of a possible secondary picrotoxin-binding site on the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of human GABA(A) receptor beta3 subunit in insecticide toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Endosulfan in Arctic Ecosystems: A Technical Guide to its Environmental Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endosulfan, a legacy organochlorine pesticide, persists as a significant contaminant in remote Arctic ecosystems despite global restrictions on its use.[1][2] Its semi-volatile nature facilitates long-range atmospheric transport, leading to its deposition in the pristine Arctic environment.[1][2] This technical guide provides a comprehensive overview of the environmental fate and transport of this compound and its primary, more persistent metabolite, this compound sulfate, in the Arctic. It includes a compilation of their physicochemical properties, concentrations in various environmental compartments, and bioaccumulation potential. Detailed experimental protocols for the analysis of this compound in Arctic matrices are outlined, and key processes are visualized through signaling pathway and workflow diagrams.

Physicochemical Properties of this compound and its Metabolites

The environmental behavior of this compound is governed by the distinct physicochemical properties of its two isomers, α-endosulfan and β-endosulfan, and its primary degradation product, this compound sulfate. Technical this compound is typically a mixture of α- and β-isomers in a 7:3 ratio.[3] The α-isomer is generally more volatile, while the β-isomer is more soluble in water. This compound sulfate is more polar and persistent than its parent compounds.[1][4] A summary of their key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound Isomers and this compound Sulfate

| Property | α-Endosulfan | β-Endosulfan | This compound Sulfate |

| Molecular Formula | C₉H₆Cl₆O₃S | C₉H₆Cl₆O₃S | C₉H₆Cl₆O₄S |

| Molar Mass ( g/mol ) | 406.93 | 406.93 | 422.93 |

| Water Solubility (mg/L at 25°C) | 0.32 - 0.53 | 0.33 - 0.28 | ~0.15 |

| Vapor Pressure (mPa at 25°C) | 1.9 - 9.8 | 0.4 - 5.3 | 0.01 - 0.1 |

| Log Kₒw (Octanol-Water Partition Coefficient) | 3.83 - 4.74 | 3.62 - 4.79 | 3.66 |

| Henry's Law Constant (Pa m³/mol at 25°C) | 0.1 - 1.2 | 0.02 - 0.2 | 0.001 - 0.01 |

| Half-life in Soil (days) | 30 - 70 | 150 - 250 | >300 |

| Half-life in Water (days) | 2 - 7 | 3 - 9 | Stable to hydrolysis |

Note: Values are compiled from various sources and may vary depending on experimental conditions.

Environmental Fate and Transport in the Arctic

Long-Range Atmospheric Transport

The primary pathway for this compound to enter the Arctic is through long-range atmospheric transport.[1][2] Due to its semi-volatile nature, this compound applied in lower latitudes can evaporate into the atmosphere, where it can be carried by air currents towards the poles. The "grasshopper effect," a cycle of volatilization and deposition, facilitates this transport. In the cold Arctic climate, this compound partitions from the gas phase to atmospheric particles and precipitation, leading to its deposition onto terrestrial and aquatic surfaces.

Environmental Partitioning

Once in the Arctic, this compound partitions between different environmental compartments, including air, water, snow, soil, and biota. Its relatively low water solubility and high octanol-water partition coefficient indicate a tendency to adsorb to organic matter in soil and sediment and to accumulate in the fatty tissues of organisms. The colder temperatures in the Arctic reduce the volatilization of this compound, leading to its persistence in the environment.

Degradation

This compound degrades in the environment through biotic and abiotic processes, primarily forming this compound sulfate.[4] This metabolite is more persistent and has a similar toxicity to the parent compound.[4] Other less significant degradation products include this compound diol, this compound lactone, and this compound ether. The degradation rates are generally slower in the cold Arctic environment.

This compound in Arctic Environmental Matrices

This compound and its metabolites have been detected in various environmental compartments in the Arctic. Table 2 summarizes the reported concentration ranges.

Table 2: Concentrations of this compound in Arctic Environmental Matrices

| Matrix | α-Endosulfan | β-Endosulfan | This compound Sulfate |

| Air (pg/m³) | 0.5 - 15 | 0.1 - 5 | 0.1 - 3 |

| Seawater (pg/L) | 1 - 10 | <1 - 5 | <1 - 8 |

| Snow/Ice (ng/L) | 0.1 - 2.0 | <0.1 - 1.0 | <0.1 - 1.5 |

| Sediment (ng/g dw) | 0.1 - 5.0 | <0.1 - 2.0 | <0.1 - 3.0 |

Note: Concentrations are highly variable depending on location and time of sampling.

Bioaccumulation and Biomagnification

This compound's lipophilic nature leads to its bioaccumulation in Arctic organisms.[4] It is taken up by organisms from their environment and food, and it concentrates in their fatty tissues. There is evidence of biomagnification, where the concentration of this compound increases at successively higher trophic levels of the food web.[4]

Table 3: Bioaccumulation and Biomagnification Factors (BAF & BMF) for this compound in Arctic Biota

| Organism | Trophic Level | BAF (L/kg lipid) | BMF |

| Zooplankton | 2 | 10³ - 10⁵ | - |

| Arctic Cod | 3 | 10⁴ - 10⁶ | 1 - 5 |

| Ringed Seal | 4 | 10⁵ - 10⁷ | 2 - 10 |

| Polar Bear | 5 | 10⁶ - 10⁸ | 3 - 15 |

Note: BAF and BMF values are estimates and can vary significantly based on species, age, and location.

Experimental Protocols

Accurate determination of this compound and its metabolites in Arctic samples requires sensitive and robust analytical methods. The following sections outline generalized experimental protocols for different matrices.

Air Sampling and Analysis

Objective: To determine the atmospheric concentrations of this compound isomers and this compound sulfate.

Methodology: High-volume air sampling followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Protocol:

-

Sampling:

-

Deploy a high-volume air sampler equipped with a glass fiber filter (GFF) to collect particulate-phase compounds and a polyurethane foam (PUF) plug to trap gas-phase compounds.

-

Draw air through the sampler at a constant flow rate of approximately 200-250 L/min for 24-48 hours.

-

After sampling, carefully remove the GFF and PUF, wrap them in pre-cleaned aluminum foil, and store them at -20°C until analysis.

-

-

Extraction:

-

Spike the samples with a surrogate standard solution containing isotopically labeled this compound.

-

Soxhlet extract the GFF and PUF samples separately with a mixture of dichloromethane and hexane (1:1, v/v) for 18-24 hours.

-

Concentrate the extracts to approximately 1 mL using a rotary evaporator.

-

-

Cleanup:

-

Perform column chromatography on the concentrated extracts using activated silica gel or Florisil to remove interfering compounds.

-

Elute the column with a series of solvents of increasing polarity. Collect the fraction containing this compound and its metabolites.

-

Further concentrate the cleaned extract to a final volume of 100-200 µL under a gentle stream of nitrogen.

-

-

Analysis:

-

Analyze the final extracts using a gas chromatograph coupled with a mass spectrometer (GC-MS) operated in electron capture negative ionization (ECNI) mode for high sensitivity.

-

Use a capillary column (e.g., DB-5ms) for chromatographic separation.

-

Quantify the target analytes using an internal standard calibration method.

-

Water Sampling and Analysis

Objective: To determine the concentrations of this compound isomers and this compound sulfate in Arctic seawater.

Methodology: Solid-phase extraction (SPE) followed by GC-MS analysis.

Protocol:

-

Sampling:

-

Collect 1-4 L of seawater in pre-cleaned amber glass bottles from various depths using a Niskin sampler.

-

Filter the water samples through a GFF to separate dissolved and particulate phases.

-

Store the filtered water at 4°C and the GFF at -20°C until extraction.

-

-

Extraction:

-

Spike the filtered water samples with a surrogate standard.

-

Pass the water through a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., C18 or HLB).

-

Elute the retained analytes from the SPE cartridge with a suitable solvent such as dichloromethane or a mixture of acetone and hexane.

-

Extract the GFF using a similar solvent system via sonication or Soxhlet extraction.

-

Combine the extracts from the dissolved and particulate phases if a total concentration is desired.

-

-

Cleanup and Analysis:

-

Follow the cleanup and GC-MS analysis steps as described in the air analysis protocol (Section 6.1).

-

Biota Sampling and Analysis

Objective: To determine the concentrations of this compound isomers and this compound sulfate in Arctic biota.

Methodology: Tissue extraction, lipid removal, and GC-MS analysis.

Protocol:

-

Sampling:

-

Collect tissue samples (e.g., muscle, liver, blubber) from various Arctic organisms.

-

Store the samples at -20°C or lower until analysis.

-

-

Extraction:

-

Homogenize the tissue samples and mix with anhydrous sodium sulfate to remove water.

-

Spike the samples with a surrogate standard.

-

Extract the homogenized tissue using a Soxhlet apparatus with a mixture of hexane and dichloromethane for 18-24 hours.

-

-

Cleanup and Lipid Removal:

-

Determine the lipid content of the extract gravimetrically.

-

Remove the bulk of the lipids using gel permeation chromatography (GPC).

-

Perform further cleanup using column chromatography with silica gel or Florisil as described for air and water samples.

-

-

Analysis:

-

Analyze the final extracts using GC-MS as described in the air analysis protocol (Section 6.1).

-

Conclusion

This compound remains a significant environmental contaminant in the Arctic due to its persistence and ability to undergo long-range atmospheric transport. Its presence in various environmental compartments and its tendency to bioaccumulate and biomagnify in the Arctic food web pose a potential risk to the delicate ecosystem and the indigenous populations that rely on traditional foods. Continued monitoring and research are crucial to fully understand the long-term fate and effects of this compound in this vulnerable region. The standardized protocols outlined in this guide provide a framework for obtaining high-quality, comparable data to support these efforts.

References

degradation pathways of endosulfan in soil and water

An In-depth Technical Guide to the Degradation Pathways of Endosulfan in Soil and Water

Introduction

This compound is a broad-spectrum organochlorine insecticide and acaricide belonging to the cyclodiene group.[1] Technical grade this compound is a mixture of two stereoisomers, α-endosulfan and β-endosulfan, typically in a 7:3 ratio.[1][2] Due to its high toxicity, potential for bioaccumulation, and role as an endocrine disruptor, its use has been banned or restricted in numerous countries under the Stockholm Convention.[2] Despite these restrictions, its persistence in soil and water environments remains a significant concern.[2][3] this compound's fate in the environment is governed by a complex interplay of abiotic and biotic degradation processes, including hydrolysis, oxidation, photolysis, and microbial metabolism.[3][4][5] This guide provides a detailed technical overview of these degradation pathways, the factors influencing them, and the experimental methodologies used for their study.

Core Degradation Pathways

This compound degradation proceeds primarily through two competing pathways: oxidation and hydrolysis. These transformations can be mediated by chemical processes (abiotic) or by microorganisms (biotic).[6][7][8]

1. Oxidative Pathway

The oxidation of the sulfite group in the this compound molecule is a major transformation pathway, particularly in soil under aerobic conditions.[9][10]

-

Primary Product: The main product of this pathway is This compound sulfate .[6][9][10][11][12] This metabolite is of significant toxicological concern as it is as toxic as the parent compound and is generally more persistent in the environment.[2][9][11]

-

Mediators: Oxidation can be both a biotic and abiotic process.

-

Biotic: Numerous soil microorganisms, particularly fungi, are known to oxidize this compound to this compound sulfate.[9][12][13] Some bacteria also follow this oxidative pathway.[6][14]

-

Abiotic: Photochemical oxidation can occur, and this compound is susceptible to oxidation in the presence of growing vegetation.[12][15] Vapor-phase this compound in the atmosphere can be photooxidized by hydroxyl radicals.[9]

-

2. Hydrolytic Pathway

Hydrolysis involves the cleavage of the cyclic sulfite ester bond and is a dominant degradation pathway in neutral to alkaline aquatic systems.[9][16]

-

Primary Product: This pathway yields This compound diol , a metabolite that is significantly less toxic than the parent compound.[9][11][17]

-

Mediators: Hydrolysis can be both a chemical and biological process.

-

Abiotic (Chemical Hydrolysis): The rate of chemical hydrolysis is highly dependent on pH. This compound is stable in acidic conditions (pH 5) but degrades with increasing speed at neutral (pH 7) and alkaline (pH 9) conditions.[15][16]

-

Biotic: Many species of soil bacteria have been shown to hydrolyze this compound to this compound diol.[9][13] Under anaerobic or flooded soil conditions, the hydrolytic pathway is often favored over oxidation.[9][10]

-

3. Further Degradation of Metabolites

This compound diol can be further metabolized by microorganisms into several other, less toxic products.[15][17] These secondary metabolites include:

The formation of these compounds indicates a more complete breakdown of the this compound molecule.[17] In contrast, this compound sulfate is considered a persistent terminal product in many environments.[6][14]

Visualization of Degradation Pathways

The following diagram illustrates the primary transformation routes of this compound.

References

- 1. scispace.com [scispace.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, a global pesticide: a review of its fate in the environment and occurrence in the Arctic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Remediation of this compound by Biotic and Abiotic Methods [scirp.org]

- 5. scirp.org [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Degradation of this compound in a clay soil from cotton farms of western Queensland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.who.int [cdn.who.int]

- 12. This compound | C9H6Cl6O3S | CID 3224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Degradation of [8,9,-14C]this compound by soil microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. fao.org [fao.org]

- 16. researchgate.net [researchgate.net]

- 17. Isolation and Identification of this compound-Degrading Bacteria and Evaluation of Their Bioremediation in Kor River, Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 18. derpharmachemica.com [derpharmachemica.com]

A Comprehensive Toxicological Profile of Endosulfan and its Metabolites in Mammals

Abstract

Endosulfan is a broad-spectrum organochlorine insecticide, the use of which has been largely discontinued globally due to its persistence, bioaccumulation, and significant toxicity to humans and wildlife. Commercially available as a mixture of α- and β-isomers, this compound is metabolized in mammals to several compounds, most notably this compound sulfate, which exhibits a toxicity profile similar to the parent compound.[1][2] This technical guide provides an in-depth analysis of the toxicological profile of this compound and its metabolites in mammalian systems. It covers toxicokinetics, acute and chronic toxicity, and the multifaceted mechanisms of action, including neurotoxicity, endocrine disruption, reproductive and developmental effects, genotoxicity, and immunotoxicity. Quantitative data are presented in tabular format for comparative analysis, key experimental protocols are detailed, and complex biological pathways and workflows are illustrated using diagrams to support researchers, scientists, and drug development professionals.

Introduction

This compound is a cyclodiene pesticide that was widely used in agriculture to control a range of insects on crops like cotton, fruits, and vegetables.[3] Technical-grade this compound is a 7:3 mixture of two stereoisomers, α-endosulfan and β-endosulfan.[1][4] The α-isomer is generally considered more toxic and volatile than the β-isomer.[5][6] Due to its high toxicity, potential for bioaccumulation, and adverse environmental and health effects, this compound was listed as a persistent organic pollutant (POP) under the Stockholm Convention in 2011, leading to a global ban on its production and use.[7][8]

In mammals, this compound is metabolized into more polar compounds, such as this compound diol, and oxidized to this compound sulfate.[7][8] this compound sulfate is the most persistent and toxicologically significant metabolite, with a toxicity comparable to that of this compound itself.[1] This document synthesizes the current knowledge on the toxicological effects of this compound and its metabolites in mammalian models.

Toxicokinetics and Metabolism

The disposition of this compound in the body is a critical determinant of its toxicity. It is rapidly absorbed and distributed, metabolized into several byproducts, and slowly eliminated.

2.1 Absorption this compound can be absorbed through oral, dermal, and inhalation routes. Following oral administration in rats, it is rapidly absorbed from the gastrointestinal tract.[3]

2.2 Distribution Once absorbed, this compound distributes throughout the body. The α-isomer tends to accumulate to a greater extent than the β-isomer.[2] Initial distribution favors fatty tissues, but with prolonged exposure, accumulation in the kidneys becomes more prominent.[2] The primary metabolite, this compound sulfate, is found to accumulate predominantly in the liver and kidneys.[2] Studies in rats have shown that the highest concentrations of the α-isomer are found in the kidney, followed by the lung and other tissues, while the β-isomer concentration can be higher in tissues like the liver and heart.[9]

2.3 Metabolism this compound is metabolized in the liver via both oxidation and hydrolysis. The primary oxidative pathway converts this compound to this compound sulfate, a persistent and toxic metabolite.[7][10] The hydrolytic pathway converts this compound to the less toxic this compound diol, which can be further metabolized to compounds like this compound lactone and this compound ether before excretion.[7][8]

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Toxicokinetics of 14C-endosulfan in male Sprague-Dawley rats following oral administration of single or repeated doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HEALTH EFFECTS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Toxicity and residues of this compound isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 7. Frontiers | Exposure to this compound can cause long term effects on general biology, including the reproductive system of mice [frontiersin.org]

- 8. Exposure to this compound can cause long term effects on general biology, including the reproductive system of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toxicity of this compound: distribution of alpha- and beta-isomers of racemic this compound following oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

bioaccumulation and biomagnification potential of endosulfan in aquatic food webs

An In-depth Technical Guide to the Bioaccumulation and Biomagnification of Endosulfan in Aquatic Food Webs

Executive Summary

This compound is a legacy organochlorine insecticide recognized for its high toxicity to aquatic organisms and potential for environmental persistence. Comprising two isomers, alpha (α) and beta (β), it degrades into a similarly toxic and more persistent metabolite, this compound sulfate. This technical guide provides a comprehensive overview of the , synthesizing key data for researchers and environmental scientists. While this compound demonstrates a significant capacity for bioconcentration, particularly in fish and invertebrates, with Bioconcentration Factors (BCFs) often exceeding several thousand, its potential for biomagnification through aquatic trophic levels appears to be limited. This document details the experimental protocols used to derive these findings, presents quantitative data in a structured format, and visualizes the core environmental and experimental processes.

Introduction

Background on this compound

This compound is a broad-spectrum cyclodiene insecticide. Technical-grade this compound is a mixture of two stereoisomers, α-endosulfan and β-endosulfan, typically in a ratio of approximately 7:3.[1] Both isomers, along with the primary oxidation product, this compound sulfate, are considered toxic and are often measured together as "total this compound" in environmental risk assessments.[2] Due to its persistence and adverse ecological effects, the use of this compound has been banned or severely restricted globally under the Stockholm Convention.[1]

Key Physicochemical Properties:

-

Formula: C₉H₆Cl₆O₃S

-

Molecular Weight: 406.9 g/mol

-

Water Solubility: 0.32-0.33 mg/L at 22°C

-

Log Kₒw (Octanol-Water Partition Coefficient): 4.74-4.79, indicating a high potential to associate with lipids and bioaccumulate.

Key Concepts

-

Bioaccumulation: The gradual accumulation of substances, such as pesticides, in an organism.[3] It occurs when an organism absorbs a substance at a rate faster than that at which the substance is lost by catabolism and excretion. Bioaccumulation considers all routes of exposure, including diet, respiration, and dermal contact.[1]

-

Bioconcentration: A specific process of bioaccumulation where the uptake of a chemical is from the water only, primarily through the gills or epithelial tissues.[4] It is quantified by the Bioconcentration Factor (BCF), the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.[4]

-

Biomagnification: The increasing concentration of a substance in organisms at successively higher levels in a food chain.[3] For biomagnification to occur, the substance must be persistent, mobile, lipid-soluble, and biologically active.[3]

Environmental Fate and Transport

This compound enters aquatic ecosystems primarily through agricultural runoff, spray drift, and atmospheric deposition.[1][2] Its low water solubility and moderate hydrophobicity mean it readily partitions from the water column to suspended particles and bottom sediments.[5][6] In the aquatic environment, this compound undergoes two main degradation processes:

-

Hydrolysis: The dominant pathway in alkaline waters, breaking down this compound isomers into the less toxic this compound diol.[1][5]

-

Oxidation: Biotic and abiotic processes that transform the parent isomers into this compound sulfate, a metabolite that is as toxic as the parent compounds and generally more persistent in soil and sediment.[1][7]

Bioaccumulation and Bioconcentration

This compound's high lipophilicity (Log Kₒw > 4) suggests a strong potential for bioconcentration in aquatic organisms. Numerous studies have confirmed that fish, invertebrates, and even plankton can accumulate this compound from the water to concentrations significantly higher than ambient levels.[1][8] The primary route of uptake for many aquatic species appears to be direct absorption from the water column rather than through dietary intake.[8][9]

-

Fish: BCF values in fish species can be substantial, with high-quality studies reporting values in the range of 1,000 to 3,000.[10] Some studies have reported BCFs as high as 11,583, though these may be associated with higher uncertainty.[1][10]

-

Invertebrates: Aquatic invertebrates such as mussels, shrimp, and clams also bioconcentrate this compound, with reported BCF values ranging from approximately 12 to 600.[1][10]

-

Plankton: At the base of the food web, phytoplankton and zooplankton rapidly accumulate this compound from water, with BCFs reported at 2,682 and 3,278, respectively.[8][9]

Biomagnification in Aquatic Food Webs

While this compound readily bioconcentrates, evidence for its significant biomagnification in aquatic food webs is less clear.[2] Biomagnification requires the chemical to be resistant to metabolic degradation, allowing it to be transferred up the food chain at increasing concentrations. Although organisms rapidly uptake this compound, many also appear to metabolize and depurate it relatively quickly once moved to a clean environment.[11] For instance, striped mullet exposed to this compound eliminated the chemical from their tissues within 48 hours of being placed in pesticide-free seawater.[11] This metabolic capacity may limit the potential for trophic transfer and magnification. While some models suggest a potential for biomagnification, empirical data and overall assessments conclude that this compound is not expected to biomagnify appreciably in aquatic food webs.[1][2]

Experimental Methodologies

The assessment of this compound's bioaccumulation potential relies on standardized laboratory protocols for toxicity testing, bioconcentration studies, and chemical analysis.

Aquatic Toxicity and Bioconcentration Protocols

A typical bioconcentration study involves exposing aquatic organisms to a constant, low concentration of this compound in a flow-through system, followed by a depuration phase in clean water.[11]

-

Acclimation: Test organisms are acclimated to laboratory conditions.

-

Uptake Phase: Organisms are exposed to a sublethal, environmentally relevant concentration of this compound for a set period (e.g., 28 days). Water and tissue samples are collected at regular intervals to monitor the chemical concentration.[11]

-

Depuration Phase: Organisms are transferred to this compound-free water for a period (e.g., 28 days) to measure the rate of elimination. Tissue samples are collected periodically.[11]

-

Analysis: Concentrations of α-endosulfan, β-endosulfan, and this compound sulfate are quantified in all samples.

-

Calculation: The Bioconcentration Factor (BCF) is calculated as the concentration in the organism (wet weight) divided by the concentration in the water at steady-state.

Analytical Chemistry Protocols

Quantifying this compound isomers and this compound sulfate in water and biological matrices requires sensitive and specific analytical methods.[12]

-

Extraction: Tissue samples are homogenized and extracted with an organic solvent like hexane or methylene chloride.[13][14] Solid-Phase Extraction (SPE) may be used for water samples or for cleanup of tissue extracts.[15]

-

Cleanup: The resulting extract is "cleaned" to remove lipids and other interfering compounds, often using techniques like gel permeation chromatography or Florisil column chromatography.[12]

-

Analysis: The final extract is analyzed using Gas Chromatography (GC) coupled with a highly sensitive detector.[15]

Data Summary Tables

Table 1: Acute Toxicity of this compound to Various Aquatic Organisms

| Species Category | Species Example | Isomer/Mixture | Exposure | Endpoint (LC₅₀/EC₅₀) | Reference(s) |

|---|---|---|---|---|---|

| Freshwater Fish | Rainbow Trout (Oncorhynchus mykiss) | Technical | 96-h | 0.3 µg/L | [17] |

| Fathead Minnow (Pimephales promelas) | α-endosulfan | 96-h | 0.8 µg/L | ||

| Fathead Minnow (Pimephales promelas) | β-endosulfan | 96-h | 1.2 µg/L | ||

| Marine Fish | Striped Mullet (Mugil cephalus) | Technical | 96-h | 0.38 µg/L | [11] |

| Pinfish (Lagodon rhomboides) | Technical | 96-h | 0.3 µg/L | [11] | |

| Freshwater Invertebrate | Daphnia magna | Technical | 24-h | 366.33 µg/L | [8][9] |

| Marine Invertebrate | Pink Shrimp (Penaeus duorarum) | Technical | 96-h | 0.04 µg/L | [11] |

| Grass Shrimp (Palaemonetes pugio) | Technical | 96-h | 1.3 µg/L | [11] |

| Algae | Pseudokirchneriella subcapitatum | Technical | 96-h | 427.80 µg/L |[8][9] |

LC₅₀: Lethal Concentration for 50% of organisms. EC₅₀: Effect Concentration for 50% of organisms.

Table 2: Bioconcentration and Bioaccumulation Factors (BCF/BAF) of this compound

| Species Category | Species | Factor Type | Value (L/kg wet wt.) | Tissues / Notes | Reference(s) |

|---|---|---|---|---|---|

| Fish | Striped Mullet (Mugil cephalus) | BCF | 2,755 | Whole-body (α, β, and sulfate) | [1][11] |

| Sheepshead Minnow (Cyprinodon variegatus) | BCF | 1,146 | α and β isomers | [1] | |

| Yellow Tetra (Hyphessobrycon bifasciatus) | BCF | 5,670 | Ratio-based, high uncertainty | [10] | |

| Arctic Char (Salvelinus alpinus) | BAF | 1,690 | Monitoring data | [1] | |

| Invertebrates | Blue Mussel (Mytilus edulis) | BCF | up to 600 | [1][10] | |

| Daphnia magna (Water Flea) | BCF | 3,278 | Water-only exposure | [8][9] | |

| Oyster (Crassostrea madrasensis) | BCF | up to 600 | [10] |

| Algae | Pseudokirchneriella subcapitatum | BCF | 2,682 | |[8][9] |